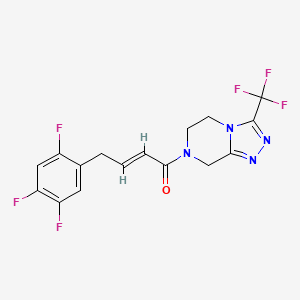

Sitagliptin Deamino Impurity 1

Descripción general

Descripción

Sitagliptin Deamino Impurity 1 is a synthetic organic compound characterized by its unique triazolopyrazine and trifluorophenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sitagliptin Deamino Impurity 1 typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrazine core, followed by the introduction of the trifluoromethyl and trifluorophenyl groups. Common reagents used in these reactions include trifluoromethylating agents and aryl halides. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

Sitagliptin Deamino Impurity 1 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl or trifluorophenyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Sitagliptin Deamino Impurity 1 has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mecanismo De Acción

The mechanism of action of Sitagliptin Deamino Impurity 1 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular pathways can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- (2E)-1-[5,6-Dihydro-3-(methyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one

- (2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4-difluorophenyl)-2-buten-1-one

Uniqueness

The uniqueness of Sitagliptin Deamino Impurity 1 lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

Actividad Biológica

Sitagliptin Deamino Impurity 1 (SDI-1) is a by-product associated with the synthesis of sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Understanding the biological activity of SDI-1 is crucial, as impurities can affect drug safety, efficacy, and overall therapeutic outcomes. This article explores the biological activity of SDI-1, supported by data tables, case studies, and detailed research findings.

Overview of Sitagliptin and DPP-4 Inhibition

Sitagliptin enhances the levels of incretin hormones (GLP-1 and GIP) by inhibiting the DPP-4 enzyme, which rapidly degrades these hormones. This mechanism leads to increased insulin secretion and decreased glucagon levels in response to elevated blood glucose levels, ultimately improving glycemic control in patients with type 2 diabetes .

Characteristics of this compound

This compound is characterized by its molecular formula and has been identified as a significant impurity in sitagliptin formulations. The presence of impurities like SDI-1 can arise during the manufacturing process or storage conditions .

Biological Activity and Mechanism

Research on the biological activity of SDI-1 is limited compared to sitagliptin; however, it is essential to assess its potential pharmacological effects. Preliminary studies suggest that impurities may exhibit varying degrees of biological activity, potentially influencing the pharmacodynamics of the primary compound.

Table 1: Comparison of Biological Activities

| Compound | DPP-4 Inhibition Potency | GLP-1 Augmentation | Safety Profile |

|---|---|---|---|

| Sitagliptin | IC50 18 nM | Significant | Minimal toxicities |

| This compound | Unknown | Unknown | Unknown |

Case Study: Impurity Impact on Efficacy

A study conducted on the effects of sitagliptin and its impurities analyzed how variations in impurity levels could alter therapeutic outcomes. It was found that while sitagliptin effectively lowered blood glucose levels, the presence of certain impurities could potentially diminish its efficacy or enhance side effects .

Research Findings on DPP-4 Inhibitors

In animal models, DPP-4 inhibitors have shown improved glucose tolerance and increased active GLP-1 levels. However, studies specifically isolating the effects of SDI-1 are scarce. A notable observation is that non-selective DPP-4 inhibitors (which may also inhibit DPP-8/9) have demonstrated significant toxicities in preclinical studies . This raises concerns about the safety profile of impurities like SDI-1.

Synthesis and Detection

The synthesis of SDI-1 can occur during the manufacturing process of sitagliptin. Efficient methods for detecting such impurities are critical for ensuring drug quality. Recent advancements in analytical techniques have improved the robustness of impurity detection in pharmaceutical formulations .

Table 2: Synthesis Pathways for Sitagliptin Impurities

| Impurity | Synthesis Method | Yield (%) |

|---|---|---|

| This compound | Cobalt-catalyzed cross-coupling reaction | 57 - 64 |

Propiedades

IUPAC Name |

(E)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F6N4O/c17-10-7-12(19)11(18)6-9(10)2-1-3-14(27)25-4-5-26-13(8-25)23-24-15(26)16(20,21)22/h1,3,6-7H,2,4-5,8H2/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSHJJFVCWMIKH-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C=CCC3=CC(=C(C=C3F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)/C=C/CC3=CC(=C(C=C3F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253056-18-6 | |

| Record name | (2E)-1-(5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)-2-buten-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253056186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-1-(5,6-DIHYDRO-3-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLO(4,3-A)PYRAZIN-7(8H)-YL)-4-(2,4,5-TRIFLUOROPHENYL)-2-BUTEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA5DQ297BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.